REACTION_CXSMILES
|
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([F:16])[C:12]=1[CH:13]1[CH2:15][CH2:14]1>CN(C)C=O>[CH:13]1([C:12]2[C:7]([C:4]#[N:5])=[CH:8][N:9]=[CH:10][C:11]=2[F:16])[CH2:15][CH2:14]1
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Name
|
|
Quantity
|
0.829 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C1CC1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with 20% aqueous ammonia (20 mL) solution
|
Type
|
EXTRACTION
|
Details
|
It was extracted with diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=NC=C1C#N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |